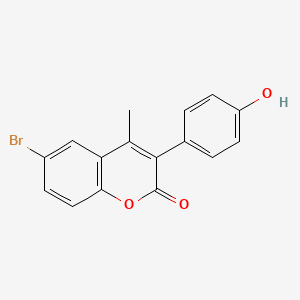![molecular formula C16H13Cl2NS2 B2892758 7-Chloro-4-[(4-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine CAS No. 303987-74-8](/img/structure/B2892758.png)
7-Chloro-4-[(4-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The compound contains a benzothiazepine core, which is a fused ring system containing a benzene ring and a thiazepine ring. It also has chlorobenzyl and sulfanyl substituents attached to the core. These groups could influence the compound’s physical and chemical properties, as well as its reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of reactions. For example, the chlorobenzyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzothiazepine core and the chlorobenzyl and sulfanyl substituents would likely make the compound relatively non-polar. It may have limited solubility in water and could be more soluble in organic solvents .科学的研究の応用
Pharmacological Profile
The 1,5-benzothiazepines are significant in drug research for their wide range of biological activities. These compounds, including derivatives like 7-Chloro-4-[(4-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine, have been studied for their potential as coronary vasodilators, tranquilizers, antidepressants, antihypertensives, and calcium channel blockers. Their diverse bioactivity profiles make them valuable leads in drug discovery, prompting extensive research into synthetic methods for their preparation and chemical transformations to explore and enhance their efficacy and safety. The structure-activity relationship (SAR) of these compounds is a key focus area, providing insights into designing newer compounds with improved pharmacological profiles (Dighe et al., 2015).
Synthetic Methods and Chemical Transformations
Innovative synthetic methods and chemical transformations of 1,5-benzothiazepine derivatives have been developed to expand their applicability in medicinal chemistry. For example, a study demonstrated the thiosulfonylation of alkenes with the insertion of sulfur dioxide under non-metallic conditions, leading to sulfonated [3,1]-benzothiazepines. This method operates smoothly at room temperature without catalysts or additives, showcasing an efficient strategy for preparing seven-membered heterocyclic compounds containing a sulfonyl group, which could be instrumental in the development of new pharmacologically active agents (He et al., 2018).
Applications in Carbonic Anhydrase Inhibition and Antibacterial Activities
Benzothiazepine derivatives have been evaluated for their inhibitory effects on carbonic anhydrase isoenzymes I and II (hCA I and II), showcasing their potential in treating conditions that benefit from carbonic anhydrase inhibition. These compounds have also demonstrated significant antibacterial activities, further underscoring their versatility and potential in therapeutic applications. The exploration of novel tetralone-based benzothiazepine derivatives has highlighted their potent enzyme inhibitory and antibacterial properties, which could lead to new treatments for various diseases (Ceylan et al., 2017).
特性
IUPAC Name |
7-chloro-4-[(4-chlorophenyl)methylsulfanyl]-2,3-dihydro-1,5-benzothiazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NS2/c17-12-3-1-11(2-4-12)10-21-16-7-8-20-15-6-5-13(18)9-14(15)19-16/h1-6,9H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEZNGKTFNUGMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=C(C=C2)Cl)N=C1SCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2892677.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2892678.png)

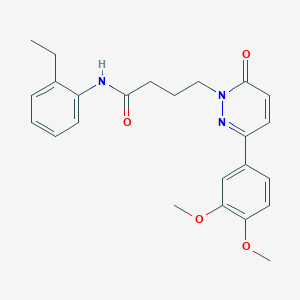

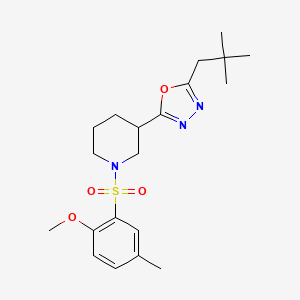
![5-(5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole](/img/structure/B2892688.png)
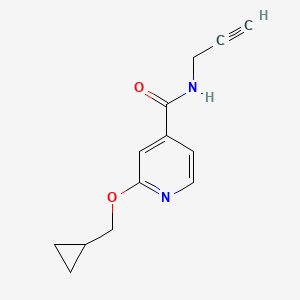
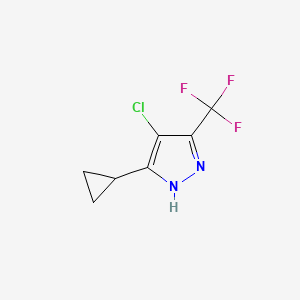
![cyclopropyl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2892692.png)
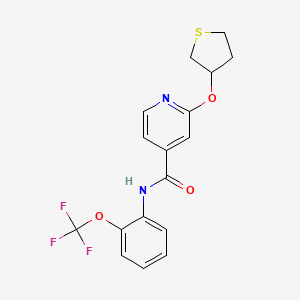
![3-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2892695.png)

